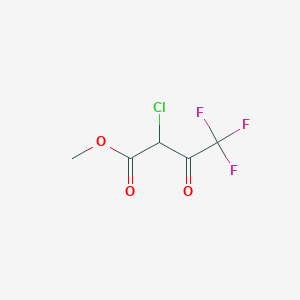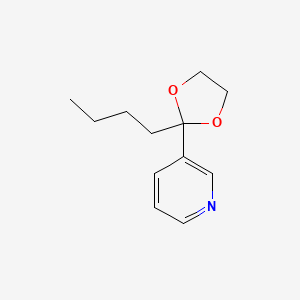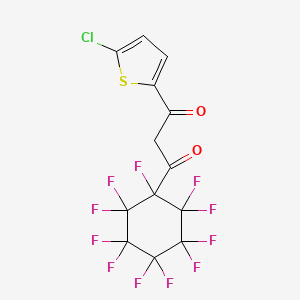
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione is a synthetic organic compound characterized by the presence of a chlorinated thiophene ring and a highly fluorinated cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 2-thiophenecarboxaldehyde, undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield 5-chlorothiophene-2-carbaldehyde.
Synthesis of the Fluorinated Cyclohexyl Intermediate: The fluorinated cyclohexyl group is introduced through a reaction between cyclohexanone and a fluorinating agent such as perfluoroalkyl iodide under basic conditions.
Coupling Reaction: The final step involves the coupling of the chlorothiophene intermediate with the fluorinated cyclohexyl intermediate in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Substituted thiophenes
Aplicaciones Científicas De Investigación
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione has several scientific research applications:
Materials Science: The compound’s unique structural features make it a potential candidate for the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: Its structural motifs may be explored for the design of novel drug candidates with potential therapeutic effects.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorinated cyclohexyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione: Similar structure with a bromine atom instead of chlorine.
1-(5-Chlorothiophen-2-yl)-3-(nonafluorocyclohexyl)propane-1,3-dione: Similar structure with a different degree of fluorination.
Uniqueness
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione is unique due to the combination of a chlorinated thiophene ring and a highly fluorinated cyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Número CAS |
106876-35-1 |
|---|---|
Fórmula molecular |
C13H4ClF11O2S |
Peso molecular |
468.67 g/mol |
Nombre IUPAC |
1-(5-chlorothiophen-2-yl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)propane-1,3-dione |
InChI |
InChI=1S/C13H4ClF11O2S/c14-7-2-1-5(28-7)4(26)3-6(27)8(15)9(16,17)11(20,21)13(24,25)12(22,23)10(8,18)19/h1-2H,3H2 |
Clave InChI |
RDHGFBSZNWVMAN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Cl)C(=O)CC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


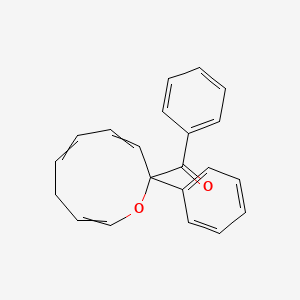
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
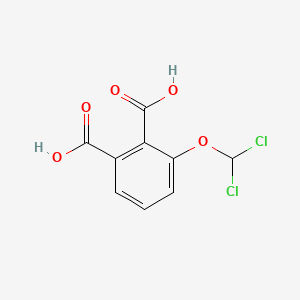
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
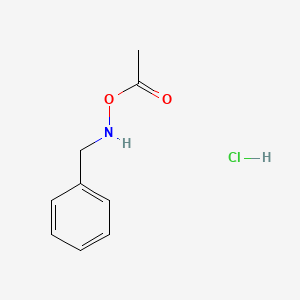
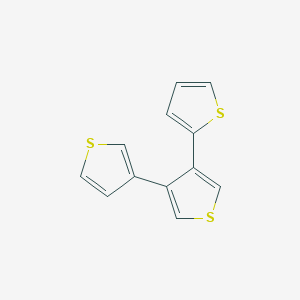
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)



